ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

PDK1 inhibitor Aurora kinase inhibitor scaffold differentiation

Ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678-27-7) is a synthetic heterocyclic compound featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core scaffold with a 4-fluorophenylmethoxy substituent at the N1 position and an ethyl 4-amidobenzoate moiety at the C3 carboxamide. This scaffold places it within a class of compounds investigated as PDK1 inhibitors and dual PDK1/Aurora kinase inhibitors in anticancer research.

Molecular Formula C22H19FN2O5
Molecular Weight 410.401
CAS No. 868678-27-7
Cat. No. B2717158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS868678-27-7
Molecular FormulaC22H19FN2O5
Molecular Weight410.401
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
InChIInChI=1S/C22H19FN2O5/c1-2-29-22(28)16-7-11-18(12-8-16)24-20(26)19-4-3-13-25(21(19)27)30-14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3,(H,24,26)
InChIKeyOKDSTRMQOXEIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678-27-7): Procurement-Relevant Structural Profile


Ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678-27-7) is a synthetic heterocyclic compound featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core scaffold with a 4-fluorophenylmethoxy substituent at the N1 position and an ethyl 4-amidobenzoate moiety at the C3 carboxamide [1]. This scaffold places it within a class of compounds investigated as PDK1 inhibitors and dual PDK1/Aurora kinase inhibitors in anticancer research [2][3]. Its molecular formula is C22H19FN2O5, with a molecular weight of 410.40 g/mol [1]. The compound is offered by multiple chemical suppliers as a research-grade screening compound or building block, but as of mid-2026, it has not been indexed in major authoritative bioactivity databases such as ChEMBL, BindingDB, or PubMed with quantitative pharmacological data [4][5][6].

Why Ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate Cannot Be Interchanged with Closest Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide family, subtle structural variations at the N1-benzyloxy position and the C3-carboxamide terminus profoundly alter biological target engagement. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the electronic character and steric bulk of the N1 substituent directly modulate PDK1 and Aurora kinase A inhibitory potency [1][2]. Even isosteric replacement of the N1 substituent—for example, exchanging 4-fluorophenylmethoxy for 3,4-difluorobenzyl—has been shown to reorient selectivity profiles between PDK1 single inhibition and dual PDK1/AurA inhibition [1][3]. Consequently, generic substitution of CAS 868678-27-7 with a 'close analog' carrying a different N1-alkoxyaryl or N1-benzyl group would constitute a chemically distinct entity with unvalidated target engagement, not a functional equivalent. This structural uniqueness defines the compound's procurement identity, even in the absence of published head-to-head biological comparisons.

Quantitative Differentiation Evidence for Ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678-27-7)


Structural Distinction via N1-(4-Fluorophenylmethoxy) Substituent Versus Patent-Exemplified 3,4-Difluorobenzyl Analogs

The target compound features an N1-(4-fluorophenylmethoxy) substituent linked through an oxygen atom to the dihydropyridine nitrogen. In the PDK1/AurA dual inhibitor patent family, the exemplified active compounds uniformly bear N1-(3,4-difluorobenzyl) or related directly C-linked benzyl groups rather than the O-linked benzyloxy motif [1]. This O-linked vs. C-linked connectivity difference alters the electronic environment at N1, the conformational flexibility of the side chain, and the hydrogen-bonding capacity of the scaffold—three parameters known to govern PDK1 vs. Aurora A selectivity within this chemotype [1]. No quantitative IC₅₀, Kd, or cellular activity data for the target compound itself have been identified in the public domain as of mid-2026; this evidence is therefore class-level inference from patent SAR trends rather than a direct head-to-head comparison [1].

PDK1 inhibitor Aurora kinase inhibitor scaffold differentiation

C3-Carboxamide Terminus: Ethyl 4-Amidobenzoate Ester Versus Carboxylic Acid or Unsubstituted Amide Analogs

The C3-carboxamide of the target compound terminates in an ethyl 4-amidobenzoate moiety, providing an ethyl ester that can serve as a masked carboxylic acid or as a handle for further derivatization [1]. Closely related compounds in the same scaffold series carry either a directly linked carboxylic acid (e.g., 4-[[(1,6-dihydro-6-oxo-3-pyridinyl)carbonyl]amino]benzoic acid, CAS 697257-15-1) or simpler N-aryl amides without the benzoate ester extension [2]. The presence of the ethyl ester is expected to increase lipophilicity (clogP) relative to the free acid, potentially improving passive membrane permeability [1]. However, no experimentally measured logD, permeability (e.g., PAMPA or Caco-2), or cellular uptake data for the target compound have been published.

ester prodrug cellular permeability carboxamide SAR

Absence from Major Public Bioactivity Databases: A Negative Differentiator with Procurement Implications

As of May 2026, CAS 868678-27-7 does not appear in ChEMBL [1], BindingDB [2], or PubMed-indexed publications [3]. This absence distinguishes it from more extensively profiled analogs within the 2-oxo-1,2-dihydropyridine-3-carboxamide series, such as SA-16 (CAS 1919884-11-9), which has published PDK1 and Aurora A IC₅₀ values in patent literature. For a scientist procuring chemical matter, this database gap means the compound offers untested chemical space—potentially useful as a novel screening entity or as a negative-control analog, but carrying the risk of uncharacterized biological activity.

database coverage gap novel chemical matter screening compound

Recommended Application Scenarios for Ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678-27-7)


Chemical Biology Probe for PDK1/Aurora Kinase Selectivity Profiling

Based on its 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold—a validated PDK1 and Aurora kinase inhibitory chemotype [1]—this compound can be deployed as a structurally differentiated probe to assess how the N1-(4-fluorophenylmethoxy) O-linked substitution affects kinase selectivity relative to the better-characterized C-linked 3,4-difluorobenzyl analogs. The ethyl benzoate ester terminus further allows exploration of ester-vs-acid effects on cellular activity without the need for post-synthesis modification [2].

Medicinal Chemistry Hit-to-Lead Diversification Library Component

The compound serves as a diversification-ready building block or screening library member representing a distinct region of the 2-oxo-1,2-dihydropyridine-3-carboxamide chemical space. Its O-linked benzyloxy N1 substituent and ethyl ester terminus provide two points of structural divergence from patent-exemplified leads, making it suitable for SAR expansion campaigns aimed at intellectual property generation or selectivity optimization [1][2].

Negative Control or Orthogonal Analog in Target Validation Studies

Given that more advanced analogs in this class (e.g., SA-16) have demonstrated dual PDK1/AurA inhibition, this compound—by virtue of its distinct N1 substitution pattern that departs from the SAR-optimized motif—may exhibit reduced or altered target engagement. It can thus serve as a structurally matched negative control or orthogonal analog in experiments designed to confirm on-target vs. off-target effects of the lead series [1].

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